

Ethaverine hydrochloride molecular structure and properties.

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Compound of Interest

Compound Name: **Ethaverine**
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Ethaverine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine hydrochloride is a synthetic papaverine analog known for its potent smooth muscle relaxant and vasodilatory properties. This document provides an in-depth technical overview of its molecular structure, physicochemical characteristics, pharmacological actions, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Molecular Structure and Properties

Ethaverine hydrochloride is the hydrochloride salt of **Ethaverine**. Its chemical structure consists of a 1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinoline moiety.

Chemical Identifiers

Property	Value	Citation
IUPAC Name	1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline hydrochloride	[1]
CAS Number	985-13-7	[1]
Chemical Formula	C ₂₄ H ₃₀ CINO ₄	[1]
Molecular Weight	431.9 g/mol	[1]

| Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl |[\[1\]](#) |

Physicochemical Properties

Property	Value	Citation
Melting Point	186-188 °C (decomposes)	[2]
Solubility	Soluble in DMSO.	[3]
pKa	Not readily available in the searched literature.	

| Appearance | Solid powder. |[\[3\]](#) |

Pharmacological Properties and Mechanism of Action

Ethaverine hydrochloride exerts its therapeutic effects primarily through a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-gated calcium channels.[\[4\]](#) These actions lead to smooth muscle relaxation and vasodilation.

Phosphodiesterase Inhibition

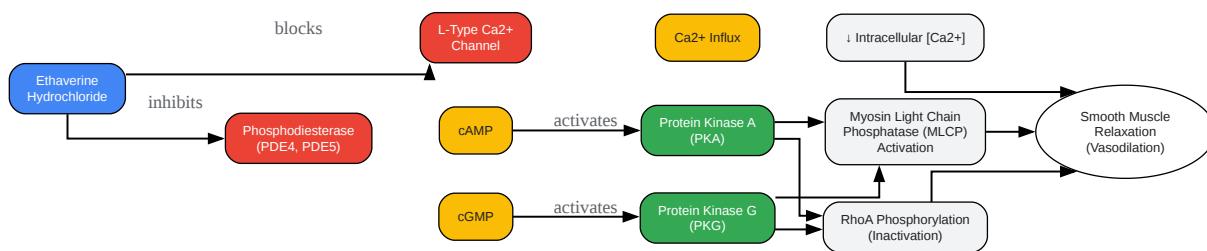
Ethaverine hydrochloride has been identified as a potent inhibitor of phosphodiesterase, with a notable selectivity for the PDE4 and PDE5 isoforms.[4] Phosphodiesterases are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.

By inhibiting PDEs, **Ethaverine** hydrochloride increases the intracellular concentrations of cAMP and cGMP in vascular smooth muscle cells. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[5][6]

L-Type Calcium Channel Blockade

In addition to its effects on phosphodiesterases, **Ethaverine** hydrochloride also functions as a blocker of L-type voltage-gated calcium channels. The influx of extracellular calcium through these channels is a critical trigger for smooth muscle contraction. By inhibiting these channels, **Ethaverine** hydrochloride directly reduces the intracellular calcium concentration, contributing to its vasodilatory effect.

The following diagram illustrates the signaling pathway of **Ethaverine** hydrochloride's vasodilatory action.



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Signaling pathway of **Ethaverine** hydrochloride.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a reversed-phase HPLC method for determining the purity of **Ethaverine** hydrochloride.

1. Materials and Reagents:

- **Ethaverine** Hydrochloride Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- 0.45 μ m membrane filters

2. Instrumentation and Chromatographic Conditions:

- HPLC System: Standard system with UV detector
- Column: C18, 5 μ m, 4.6 x 250 mm
- Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 230 nm
- Injection Volume: 20 μ L

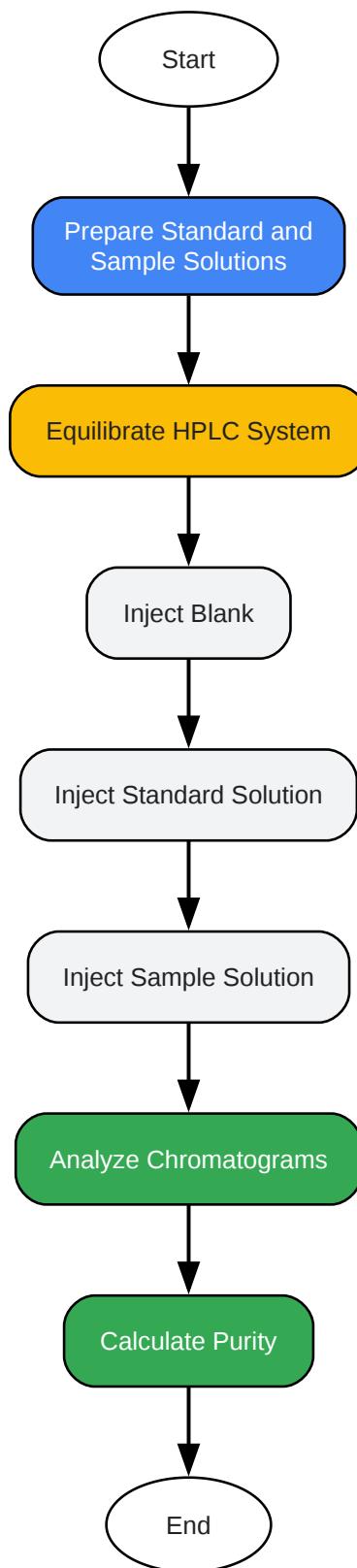
3. Preparation of Solutions:

- Standard Solution: Accurately weigh and dissolve the **Ethaverine** Hydrochloride Reference Standard in the mobile phase to a known concentration.

- Sample Solution: Prepare the **Ethaverine** hydrochloride sample in the same manner as the standard solution.

4. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase.
- Inject a blank (mobile phase) to ensure no interfering peaks.
- Inject the standard solution to determine the retention time and peak area.
- Inject the sample solution.
- Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components.



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Experimental workflow for HPLC purity analysis.

In Vitro Vasodilation Assay (Isolated Aortic Ring)

This protocol describes a method to assess the vasodilatory effect of **Ethaverine** hydrochloride using isolated rat aortic rings, adapted from a similar protocol for papaverine.[7][8]

1. Tissue Preparation:

- Humanely euthanize a rat and excise the thoracic aorta.
- Place the aorta in cold Krebs-Henseleit solution.
- Carefully remove adhering connective and adipose tissue.
- Cut the aorta into rings of approximately 3-4 mm in length.

2. Experimental Setup:

- Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

3. Vasodilation Assessment:

- Induce a stable contraction in the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
- Once a plateau is reached, add **Ethaverine** hydrochloride in a cumulative manner at increasing concentrations.
- Record the relaxation response as a percentage of the pre-contraction.

Phosphodiesterase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of **Ethaverine** hydrochloride against PDE isoforms using a fluorescence polarization-based assay.[9]

1. Reagents and Materials:

- Purified PDE enzyme isoforms
- Fluorescently labeled substrate (e.g., cAMP or cGMP)
- **Ethaverine** hydrochloride
- Assay buffer
- 384-well microplate
- Fluorescence polarization plate reader

2. Assay Procedure:

- Prepare serial dilutions of **Ethaverine** hydrochloride.
- Dispense the diluted compound into the microplate wells.
- Add the PDE enzyme to the wells and pre-incubate.
- Initiate the reaction by adding the fluorescent substrate.
- Incubate to allow for enzymatic reaction.
- Stop the reaction and add a binding agent to generate a fluorescence polarization signal.
- Read the fluorescence polarization and calculate the percent inhibition to determine the IC₅₀ value.

Conclusion

Ethaverine hydrochloride is a multifaceted compound with significant potential in pharmacological research and drug development. Its dual mechanism of action, targeting both phosphodiesterases and L-type calcium channels, provides a robust basis for its vasodilatory and smooth muscle relaxant effects. The experimental protocols detailed in this guide offer standardized methods for the characterization and evaluation of **Ethaverine** hydrochloride and related compounds. Further investigation into its selectivity for different phosphodiesterase isoforms and its *in vivo* efficacy will be crucial for its potential therapeutic applications.

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